(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes a furan ring, a methoxy group, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with 4-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The furan and oxazole rings may interact with nucleic acids or proteins, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Shares the methoxy and nitro groups but lacks the furan and oxazole rings.
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Contains similar aromatic rings but differs in the overall structure and functional groups.
Uniqueness
4-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4E)-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H16N2O6/c1-13-3-5-14(6-4-13)21-23-18(22(25)30-21)12-16-8-10-20(29-16)17-11-15(24(26)27)7-9-19(17)28-2/h3-12H,1-2H3/b18-12+ |
InChI Key |
ABINLCZKTUFEQC-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)C(=O)O2 |
Origin of Product |
United States |
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